
4-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a tetrahydrobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The tetrahydrobenzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the fluorinated benzofuran derivative and an amine, typically under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the amide group can yield amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzofuran moiety play crucial roles in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is unique due to the presence of both a fluorine atom and a tetrahydrobenzofuran ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and materials science.
Propiedades
Número CAS |
620941-98-2 |
|---|---|
Fórmula molecular |
C15H14FNO2 |
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
4-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c16-11-6-4-10(5-7-11)15(18)17-13-2-1-3-14-12(13)8-9-19-14/h4-9,13H,1-3H2,(H,17,18) |
Clave InChI |
YTIBEJBDLVGDGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


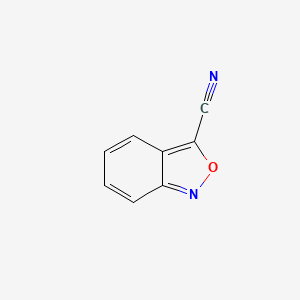
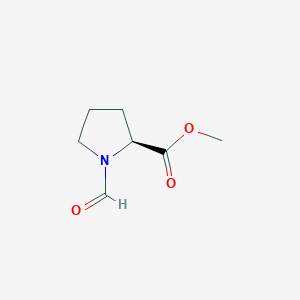

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)

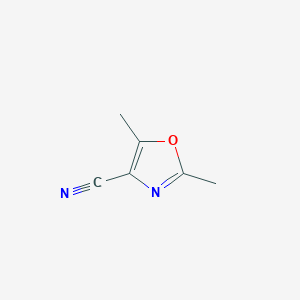
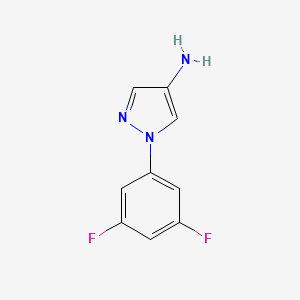
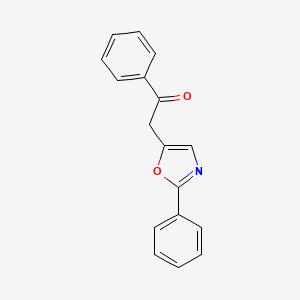

![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
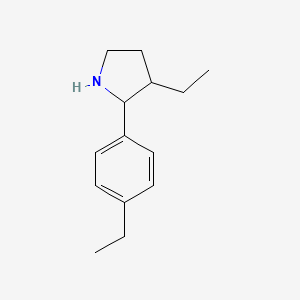
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
